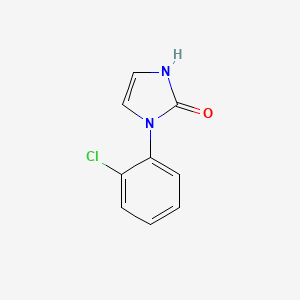![molecular formula C21H20ClN3O4S B2638053 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline CAS No. 442650-03-5](/img/structure/B2638053.png)
2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, a methanesulfonyl group, and a pyrazolyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the chloro and methoxy groups. The pyrazolyl group is then added through a cyclization reaction, and the methanesulfonyl group is introduced via sulfonation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazolyl groups.
Reduction: Reduction reactions can target the chloro and methanesulfonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dechlorinated or desulfonated compounds.
Scientific Research Applications
2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy-phenyl]-1,2-tetramethylene-4pyrazolin-3-one
Comparison: Compared to similar compounds, 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline stands out due to its unique substitution pattern on the quinoline core. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-6-methoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-15-6-4-13(5-7-15)19-12-20(25(24-19)30(3,26)27)17-11-14-10-16(29-2)8-9-18(14)23-21(17)22/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXPPYWNASNTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)

![1-[Phenyl(sulfonato)methyl]pyridin-1-ium](/img/structure/B2637983.png)




![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)

